molecular formula C18H6BrF7N4O2 B4581006 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4581006
M. Wt: 523.2 g/mol
InChI Key: HONHFFZSLHZVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H6BrF7N4O2 and its molecular weight is 523.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.95624 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader family of pyrazolopyrimidines, which have been synthesized and evaluated for their biological activities. For instance, researchers have developed novel pyrazolopyrimidine derivatives that demonstrated significant anticancer and anti-inflammatory properties. These compounds were synthesized through a series of chemical reactions involving carboxamide and aromatic aldehydes, leading to products that exhibited cytotoxic effects against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

Further exploration into pyrazolo[1,5-a]pyrimidine derivatives has shown these compounds to possess a broad range of antimicrobial and antifungal activities. By modifying the pyrimidine ring system and introducing various substituents, researchers have been able to tailor the biological activity of these molecules. For example, the synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin demonstrated a high level of fungicidal activity against Basidiomycete species, highlighting the potential of these compounds in agricultural applications (Huppatz, 1985).

Antitumor Activities

The anticancer potential of pyrazolopyrimidine derivatives has been a subject of considerable interest. Several studies have synthesized and evaluated the antitumor activities of these compounds, demonstrating their effectiveness against various cancer cell lines. For example, a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines showed dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. The results suggest that these compounds can induce cell cycle arrest and pro-apoptotic activity, providing a promising avenue for the development of new anticancer therapies (El-Naggar et al., 2018).

Material Science Applications

In addition to medicinal chemistry, pyrazolopyrimidines have also found applications in material science. Their unique structural properties allow for the formation of strong hydrogen bonds and weak intermolecular interactions, which are crucial in the assembly of larger molecular architectures. These characteristics make pyrazolopyrimidines suitable for the development of novel materials with specific functional properties (Wang et al., 2014).

properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6BrF7N4O2/c19-10-11(20)13(22)15(14(23)12(10)21)29-17(31)6-5-27-30-9(18(24,25)26)4-7(28-16(6)30)8-2-1-3-32-8/h1-5H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHFFZSLHZVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C(=C(C(=C4F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6BrF7N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.